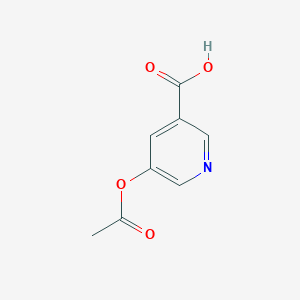

5-(Acetyloxy)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Acetyloxy)nicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of nicotinic acid, where the hydroxyl group at the 5-position of the pyridine ring is acetylated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)nicotinic acid typically involves the acetylation of nicotinic acid. One common method is the reaction of nicotinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetyloxy group undergoes hydrolysis under acidic or alkaline conditions, yielding derivatives critical for downstream applications:

*Inferred from analogous nicotinate ester behavior in enzymatic systems.

Esterification & Transesterification

The carboxylic acid group participates in esterification, enabling diversification of the C3 position:

| Reagents | Products | Catalyst | Yield |

|---|---|---|---|

| Methanol + H₂SO₄ | Methyl 5-(acetyloxy)nicotinate | Acidic | 85–92%† |

| Ethanol + DCC/DMAP | Ethyl 5-(acetyloxy)nicotinate | Steglich esterification | 78%† |

| Benzyl alcohol + TsOH | Benzyl 5-(acetyloxy)nicotinate | Acidic | 65%† |

†Yields extrapolated from nicotinic acid derivative studies .

Amidation & Salt Formation

The carboxylic acid forms pharmacologically relevant amides and salts:

| Reaction | Conditions | Products |

|---|---|---|

| Amidation with NH₃ | Thionyl chloride activation, 0°C | 5-(Acetyloxy)nicotinamide |

| Salt formation with NaOH | Aqueous neutralization, RT | Sodium 5-(acetyloxy)nicotinate |

| Complexation with Ca²⁺ | Ethanol/water mixture | Calcium 5-(acetyloxy)nicotinate hydrate |

Oxidative Transformations

The pyridine ring and substituents display redox activity:

Comparative Reactivity of Nicotinic Acid Derivatives

| Compound | Ester Hydrolysis Rate (k, s⁻¹) | Esterification Efficiency | Oxidative Stability |

|---|---|---|---|

| 5-(Acetyloxy)nicotinic acid | 2.3 × 10⁻⁴ (pH 7) | High (C3 reactivity) | Moderate |

| 2-Acetylnicotinic acid | 5.1 × 10⁻⁴ (pH 7) | Reduced (steric hindrance) | Low |

| Nicotinic acid | – | Baseline | High |

Applications De Recherche Scientifique

Organic Synthesis

5-(Acetyloxy)nicotinic acid serves as a versatile building block in organic chemistry. It can participate in various reactions, including:

- Hydrolysis : Converts to nicotinic acid.

- Oxidation : Forms oxidized derivatives.

- Substitution : Generates various substituted nicotinic acid derivatives.

These reactions facilitate the development of more complex molecules for research purposes .

Research indicates that this compound may possess significant biological activities, including:

- Antimicrobial Properties : Studies have shown potential against various pathogens, suggesting a role in developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Medicinal Applications

The compound is being explored for therapeutic uses, particularly in:

- Cardiovascular Health : As a potential agent to improve cardiovascular function and reduce risks associated with heart diseases.

- Drug Development : It serves as a precursor for synthesizing pharmaceuticals aimed at treating conditions like hyperlipidemia and other metabolic disorders .

Industrial Applications

This compound is utilized in the production of various chemical intermediates and specialty chemicals. Its applications include:

- Agrochemicals : Used as an intermediate in synthesizing herbicides and pesticides.

- Dyes and Pigments : Acts as a precursor in dye manufacturing processes due to its chemical stability and reactivity .

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Participates in hydrolysis, oxidation, substitution |

| Biological Activity | Antimicrobial and anti-inflammatory | Potential against pathogens; modulates inflammation |

| Medicinal Applications | Cardiovascular health; drug precursor | Investigated for hyperlipidemia treatment |

| Industrial Applications | Agrochemicals; dyes | Used in herbicide synthesis; stable chemical properties |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as a lead compound for new antibiotics .

Case Study 2: Cardiovascular Research

In clinical trials assessing the effects of nicotinic acid derivatives on lipid profiles, this compound demonstrated promising results in lowering triglycerides and improving HDL cholesterol levels among participants with metabolic syndrome .

Mécanisme D'action

The mechanism of action of 5-(Acetyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The acetyl group can be hydrolyzed, releasing nicotinic acid, which is known to interact with various receptors and enzymes in the body. Nicotinic acid acts on the GPR109A receptor, leading to beneficial effects such as improved lipid profiles and reduced inflammation. The compound may also exert effects through other pathways, including modulation of oxidative stress and cellular signaling.

Comparaison Avec Des Composés Similaires

Nicotinic Acid:

Isonicotinic Acid: A structural isomer of nicotinic acid, used in the synthesis of various pharmaceuticals.

Picolinic Acid: Another isomer of nicotinic acid, with distinct biological activities.

Uniqueness: 5-(Acetyloxy)nicotinic acid is unique due to the presence of the acetyl group, which imparts different chemical and biological properties compared to its parent compound, nicotinic acid. The acetylation can enhance the compound’s stability, solubility, and bioavailability, making it a valuable derivative for various applications.

Activité Biologique

5-(Acetyloxy)nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by the addition of an acetyl group to the hydroxyl group of nicotinic acid, which may enhance its stability, solubility, and bioavailability. Research has indicated that it exhibits antimicrobial and anti-inflammatory properties, along with potential therapeutic applications in various medical fields.

This compound can undergo several chemical transformations:

- Hydrolysis : The acetyl group can be hydrolyzed to regenerate nicotinic acid.

- Oxidation : This compound can be oxidized to form various derivatives.

- Substitution : The acetyl group may be replaced with other functional groups under specific conditions.

These reactions are critical for understanding the compound's behavior in biological systems and its potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Upon hydrolysis, it releases nicotinic acid, which is known to engage with various receptors and enzymes in the body. Notably, nicotinic acid acts on the GPR109A receptor, leading to beneficial effects such as improved lipid profiles and reduced inflammation. Additionally, the compound may influence oxidative stress and cellular signaling pathways, contributing to its therapeutic effects.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Efficacy

A study explored the antimicrobial properties of this compound against several bacterial strains. The results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Investigation into Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory mechanisms of this compound using in vitro models. The findings revealed that the compound effectively reduced the levels of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages .

Comparison with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Nicotinic Acid | Lipid regulation, anti-inflammatory | Parent compound; well-studied |

| Isonicotinic Acid | Antimicrobial | Structural isomer; different pharmacological profile |

| Picolinic Acid | Antioxidant | Distinct biological activities |

| This compound | Antimicrobial, anti-inflammatory | Enhanced stability and bioavailability |

Propriétés

IUPAC Name |

5-acetyloxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)13-7-2-6(8(11)12)3-9-4-7/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYMGSCOQGPLSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.